molecular formula C10H10ClN3 B3357835 3-Chloro-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridazine CAS No. 75792-65-3

3-Chloro-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridazine

Cat. No.: B3357835
CAS No.: 75792-65-3
M. Wt: 207.66 g/mol
InChI Key: AMSXUBFXRPMBAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chloro group and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridazine typically involves the reaction of 3-chloropyridazine with 2,5-dimethylpyrrole under specific conditions. One common method includes:

    Starting Materials: 3-chloropyridazine and 2,5-dimethylpyrrole.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

3-Chloro-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: Researchers investigate its biological activity, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-(1H-pyrrol-1-yl)pyridazine: Similar structure but lacks the dimethyl groups on the pyrrole ring.

    3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine: Contains a pyrazole ring instead of a pyrrole ring.

Uniqueness

3-Chloro-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridazine is unique due to the presence of the 2,5-dimethylpyrrole moiety, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain targets and improve its stability under various conditions.

Properties

IUPAC Name

3-chloro-6-(2,5-dimethylpyrrol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-7-3-4-8(2)14(7)10-6-5-9(11)12-13-10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSXUBFXRPMBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=NN=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of p-TSA (117 mg, 0.618 mmol), 2,5-hexanedione (4.36 mL, 37.1 mmol) and 3-amino-6-chloropyridazine (4.00 g, 30.9 mmol) in toluene (150 mL) was heated at 140° C. for 5 h in a round bottom flask equipped with a condenser and Dean-Stark apparatus. The reaction mixture was cooled to rt and charcoal was added. The mixture was filtered through CELITE and concentrated in vacuo to afford the title compound i-6a. m/z (ES) 208 (MH)+.
Name
Quantity
117 mg
Type
reactant
Reaction Step One
Quantity
4.36 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridazine
Reactant of Route 2
3-Chloro-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridazine
Reactant of Route 3
3-Chloro-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridazine
Reactant of Route 4
Reactant of Route 4
3-Chloro-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridazine
Reactant of Route 5
3-Chloro-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridazine
Reactant of Route 6
3-Chloro-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.